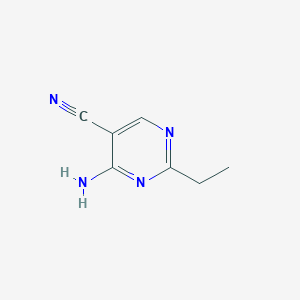

4-Amino-2-éthylpyrimidine-5-carbonitrile

Vue d'ensemble

Description

4-Amino-2-ethylpyrimidine-5-carbonitrile, also known as 4-AEP, is an organic compound that is widely used in the scientific research community. It is most commonly used as a reagent in organic synthesis, but it also has scientific applications in biochemistry, physiology, and other fields. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 4-AEP.

Applications De Recherche Scientifique

Synthèse organique : Bloc de construction pour les composés hétérocycliques

En synthèse organique, ce composé sert de bloc de construction polyvalent pour la création de divers composés hétérocycliques . Sa structure permet de multiples réactions, ce qui en fait un matériau de départ précieux pour la synthèse de molécules plus complexes ayant des applications pharmaceutiques potentielles.

Science des matériaux : Synthèse de matériaux avancés

Bien que des applications spécifiques en science des matériaux ne soient pas directement citées, les propriétés des dérivés de la pyrimidine comme le 4-Amino-2-éthylpyrimidine-5-carbonitrile suggèrent une utilisation potentielle dans la synthèse de matériaux avancés. Ceux-ci pourraient inclure des semi-conducteurs organiques ou des matériaux aux propriétés optiques uniques .

Agriculture : Rôle potentiel dans le développement des pesticides

La structure chimique du This compound indique un potentiel pour le développement de nouveaux pesticides. Les dérivés de la pyrimidine sont souvent explorés pour leur activité biologique, qui pourrait être exploitée en agriculture pour protéger les cultures des ravageurs et des maladies .

Chimie analytique : Chromatographie et spectroscopie

Ce composé peut être utilisé en chimie analytique, notamment dans les méthodes de chromatographie et de spectroscopie telles que la RMN, la HPLC, la LC-MS et la UPLC, pour analyser ou séparer des mélanges chimiques . Il peut servir de standard ou de réactif dans diverses procédures analytiques.

Science de l'environnement : Surveillance des polluants environnementaux

Bien que cela ne soit pas explicitement mentionné, des composés comme le This compound pourraient être utilisés en science de l'environnement pour surveiller les polluants. Sa réactivité et sa détectabilité par des méthodes analytiques en font un candidat pour le traçage ou la quantification des contaminants environnementaux .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-2-ethylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

4-Amino-2-ethylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s activation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, 4-Amino-2-ethylpyrimidine-5-carbonitrile affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation and survival . Inhibition of this pathway can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Amino-2-ethylpyrimidine-5-carbonitrile can lead to significant molecular and cellular effects. For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Analyse Biochimique

Biochemical Properties

4-Amino-2-ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction inhibits the phosphorylation of EGFR, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, 4-Amino-2-ethylpyrimidine-5-carbonitrile has shown moderate antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of 4-Amino-2-ethylpyrimidine-5-carbonitrile on cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Furthermore, 4-Amino-2-ethylpyrimidine-5-carbonitrile has been shown to upregulate the expression of caspase-3, a critical enzyme in the execution phase of apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, 4-Amino-2-ethylpyrimidine-5-carbonitrile exerts its effects through binding interactions with the ATP-binding site of EGFR. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket, thereby blocking ATP from binding and activating the receptor . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-ethylpyrimidine-5-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-2-ethylpyrimidine-5-carbonitrile remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Amino-2-ethylpyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Amino-2-ethylpyrimidine-5-carbonitrile is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, 4-Amino-2-ethylpyrimidine-5-carbonitrile has been shown to affect metabolic flux and alter metabolite levels in treated cells .

Transport and Distribution

Within cells and tissues, 4-Amino-2-ethylpyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of EGFR . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-Amino-2-ethylpyrimidine-5-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on EGFR . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective interaction with target biomolecules .

Propriétés

IUPAC Name |

4-amino-2-ethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICZPRJRQVCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632418 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76574-45-3 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.